molecular formula C5H12O9P2 B122178 2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate CAS No. 141816-32-2

2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate

Cat. No. B122178
M. Wt: 278.09 g/mol
InChI Key: SFRQRNJMIIUYDI-UHFFFAOYSA-N
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Description

MEcPP is an intermediate in the MEP pathway (non-mevalonate) of isoprenoid precursor biosynthesis . It plays a crucial role in the biosynthesis of isoprenoids, which are essential for the survival of all living organisms. Isoprenoids are involved in various biological processes, such as photosynthesis, respiration, and cell signaling.


Synthesis Analysis

MEcPP is produced by MEcPP synthase (IspF) and is a substrate for HMB-PP synthase (IspG) . In microbes, terpenoids can be synthesized via the methylerythritol phosphate (MEP) or mevalonate (MVA) pathways . The MEP pathway has a higher theoretical yield, but metabolic engineering has met with little success because the regulation of the pathway is poorly understood .


Chemical Reactions Analysis

In the MEP pathway, the intracellular concentration of MEcPP increases substantially at higher dxs expression levels . This indicates that 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (IspG), which consumes MEcPP, becomes saturated and therefore limits the flux towards isoprene .

Scientific Research Applications

Role in Plant Stress Response

MEC acts as a dynamic plastidial stress-specific signal in plants. It regulates the crosstalk between salicylic acid and jasmonic acid and induces jasmonic acid-responsive genes in high salicylic acid environments. This regulation depends on the F-box protein COI1 (Lemos et al., 2016).

Synthesis and Biochemical Intermediary Role

MEC is synthesized through a specific biochemical pathway and serves as an intermediary in isoprenoid biosynthesis. The synthesis of MEC was achieved in four steps, highlighting its role in the deoxyxylulose pathway of isoprenoid biosynthesis (Giner & Ferris, 2002).

Immunomodulatory Properties

MEC exhibits a strong immunomodulatory effect, influencing the survival of bacteria. It affects isolated macrophages and has been observed in experimental infections in mice, indicating its potential for modulating the immune system (Potapov et al., 2001).

Response to Oxidative Stress in Bacteria

MEC accumulates in certain bacteria under oxidative stress, playing a key role in stress response. This accumulation is particularly observed in Corynebacterium ammoniagenes under aerobic conditions and heating stress, suggesting a protective mechanism against oxidative damage (Ostrovsky et al., 1995).

Terpenoid Biosynthesis in Plants

MEC is a crucial intermediate in the nonmevalonate pathway of terpenoid biosynthesis in plants. Its formation and conversion into other compounds like phytoene highlight its central role in this biosynthetic pathway (Fellermeier et al., 2001).

Role in Bacterial Growth and Survival

MEC influences the transition from nonculturable to active growth states in Mycobacterium smegmatis, suggesting its involvement in bacterial genome activity regulation. This highlights a previously unknown function of MEC in bacteria (Goncharenko et al., 2007).

Future Directions

The findings from the research show the importance of Dxs, Idi, and IspG and metabolite export for metabolic engineering of the MEP pathway . This will facilitate further approaches for the microbial production of valuable isoprenoids . Abiotic stresses to plants, including wounding and excessive high-light exposure, lead to an increase in MEcPP accumulation in chloroplasts . This could be an area of future research.

properties

IUPAC Name

2,4-dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O9P2/c1-5(3-6)4(7)2-12-15(8,9)14-16(10,11)13-5/h4,6-7H,2-3H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRQRNJMIIUYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10931210
Record name 6-(Hydroxymethyl)-6-methyl-1,3,5,2,4-trioxadiphosphocane-2,4,7-triol 2,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate

CAS RN

141816-32-2
Record name 2-Methyl-butan-1,2,3,4-tetraol-2,4-cyclopyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141816322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Hydroxymethyl)-6-methyl-1,3,5,2,4-trioxadiphosphocane-2,4,7-triol 2,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate

Citations

For This Compound
266
Citations
D Ostrovsky, G Diomina, E Lysak, E Matveeva… - Archives of …, 1998 - Springer
In this study, the gram-negative bacteria Xanthomonas campestris, Xanthomonas maltophilia, and Pseudomonas putida, facultative parasites of plants and animals, were shown to …
Number of citations: 87 link.springer.com
JK Bitok, CF Meyers - ACS chemical biology, 2012 - ACS Publications
There is significant progress toward understanding catalysis throughout the essential MEP pathway to isoprenoids in human pathogens; however, little is known about pathway …
Number of citations: 45 pubs.acs.org
X Ge, DA d'Avignon, JJH Ackerman… - Pesticide biochemistry …, 2012 - Elsevier
Glyphosate is the world’s most important and widely used herbicide with a global market forecast to exceed a million metric tons before end of the current decade. While using 31 P …
Number of citations: 11 www.sciencedirect.com
D Ostrovsky, A Shashkov, A Sviridov - Biochemical Journal, 1993 - ncbi.nlm.nih.gov
0.5 mM malonate, we would predict that oxidation would have been stimulated by HI ions, since the dehydrogenase did not have access to 2-OG generated by transamination. Dr. …
Number of citations: 30 www.ncbi.nlm.nih.gov
DN Ostrovsky, GR Dyomina, YI Deryabina… - Applied Biochemistry …, 2003 - Springer
Extraction and purification from the biomass of Corynebacterium ammoniagenes of 2-C-methyl-D-erythritol 2,4-cyclopyrophosphate (MEC) was associated with its spontaneous …
Number of citations: 10 link.springer.com
A Honold, C Lettl, F Schindele, B Illarionov… - Helvetica Chimica …, 2019 - Wiley Online Library
A library of over 103 thousand compounds was screened for inhibitors of the IspD domain (2‐C‐methyl‐d‐erythritol 4‐phosphate cytidylyl transferase domain) of the bifunctional IspDF …
Number of citations: 4 onlinelibrary.wiley.com
JL Giner, WV Ferris - Organic letters, 2002 - ACS Publications
The synthesis of 2-C-methyl-d-erythritol 2,4-cyclopyrophosphate, a biochemical intermediate in the deoxyxylulose pathway of isoprenoid biosynthesis, was accomplished in four steps. …
Number of citations: 24 pubs.acs.org
OD Ogrel, KV Fegeding, EF Kharatian… - Current …, 1996 - Springer
A number of bacteria are able to synthesize 2-C-methyl-D-erythritol-2,4-cyclopyrophosphate (BOSS) in response to oxidative stress. Here we show that the ability to synthesize BOSS …
Number of citations: 9 link.springer.com
AV Goncharenko, YV Ershov, EG Salina, J Wiesner… - Microbiology, 2007 - Springer
2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate (MEC), an intermediate of the biosynthesis of isoprenoid compounds in bacteria, was found to be capable of exerting a resuscitating …
Number of citations: 8 link.springer.com
B Altincicek, J Moll, N Campos, G Foerster… - The Journal of …, 2001 - journals.aai.org
Activation of Vγ9/Vδ2 T cells by small nonprotein Ags is frequently observed after infection with various viruses, bacteria, and eukaryotic parasites. We suggested earlier that compounds …
Number of citations: 119 journals.aai.org

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